molecular formula C9H23NO2Si B1373951 O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine CAS No. 1009335-04-9

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine

Cat. No.: B1373951
CAS No.: 1009335-04-9
M. Wt: 205.37 g/mol
InChI Key: IGVCHDNSQSPODG-UHFFFAOYSA-N
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Description

O-{1-[(tert-Butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine is a hydroxylamine derivative featuring a tert-butyldimethylsilyl (TBS) ether group attached to a propan-2-ol backbone. This compound is structurally characterized by:

  • Hydroxylamine moiety (-NHOH), which confers nucleophilic and redox-active properties.
  • TBS protecting group, a bulky silicon-based group known for stabilizing alcohols against nucleophilic or acidic conditions .
  • Propan-2-yl linker, providing steric flexibility for synthetic applications.

The TBS group is widely used in organic synthesis to protect hydroxyl groups during multi-step reactions, particularly in nucleoside and carbohydrate chemistry, as seen in structurally related compounds (e.g., ). Its stability under basic and mildly acidic conditions makes it advantageous for controlled deprotection .

Properties

IUPAC Name

O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO2Si/c1-8(12-10)7-11-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVCHDNSQSPODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as imidazole or triethylamine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to 40°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can attack electrophilic centers, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations, including the formation of oximes and nitroso compounds .

Comparison with Similar Compounds

Research Findings and Limitations

  • This suggests a literature gap in mechanistic studies of TBS-hydroxylamine systems.
  • underscores the industrial utility of reactive silyl groups but focuses on polymer chemistry, limiting direct comparisons.

Biological Activity

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine, also known as O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine, is a compound with significant applications in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, biochemical pathways, and its role as an intermediate in various chemical processes.

Chemical Structure and Properties

  • Molecular Formula : C9H21NO2Si
  • Molecular Weight : 189.36 g/mol
  • CAS Number : 41879-39-4

The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and reactivity in synthetic applications.

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine primarily functions as a protecting group for hydroxylamines during the synthesis of hydroxamic acids. Its mechanism involves:

  • Cleavage Induction : The compound facilitates the cleavage of hydroxamic acids in solid-supported synthesis, allowing for efficient reaction pathways.
  • Biochemical Pathway Interaction : It affects pathways related to the synthesis of hydroxamic acids, crucial for various biological and chemical processes.

Enzyme Modulation

Research indicates that O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine can modify enzyme activity by acting on specific targets within metabolic pathways. This modulation is essential in the study of enzyme mechanisms and the development of enzyme inhibitors.

Case Studies

  • Synthesis of Hydroxamic Acids :
    • A study demonstrated the successful use of this compound in synthesizing various hydroxamic acids, which are vital in medicinal chemistry for their role as metal chelators and potential anticancer agents.
    • The reaction conditions were optimized to achieve high yields with minimal side products.
  • Biological Assays :
    • In vitro assays showed that derivatives of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine exhibited significant activity against certain cancer cell lines, indicating potential therapeutic applications.

Applications in Research

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine has diverse applications across several fields:

  • Organic Synthesis : Used as a protecting group for hydroxylamines, facilitating complex organic molecule synthesis.
  • Biological Research : Employed in modifying biomolecules to study interactions and mechanisms within biological systems.

Comparison with Similar Compounds

Compound NameStructureUnique Features
O-tert-ButylhydroxylamineLacks silyl groupSimpler structure
tert-Butyldimethylsilyl ethersSimilar protecting group propertiesDifferent functional groups
(S)-1-((tert-butyldimethylsilyl)oxy)propan-2-olSimilar backboneDifferent functional groups

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine stands out due to its dual functionality, combining a silyl protecting group with hydroxylamine reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine
Reactant of Route 2
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine

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